1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Description
1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C28H27NO6 and its molecular weight is 473.525. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Oxidant and Transition-Metal-Free Synthetic Approaches : A study highlights a photoinduced direct oxidative annulation method for synthesizing highly functionalized polyheterocyclic compounds from 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This method provides access to 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones without the need for any transition metals and oxidants, showcasing the utility of furan derivatives in constructing complex heterocyclic frameworks (Zhang et al., 2017).
Addition/Oxidative Rearrangement for Substituted Furans and Pyrroles : Another research introduces methods to prepare 2-substituted 3-furfurals and pyrroles, starting from furfural derivatives. These methods involve addition of organolithium, Grignard, and organozinc reagents to 3-furfural, followed by novel oxidative rearrangement, offering new approaches to access furan and pyrrole synthons commonly found in natural products and pharmaceutical agents (Kelly, Kerrigan, & Walsh, 2008).
Biological Activities
DNA Topoisomerases Inhibitory Activities : In the context of biological research, two new benzofurans isolated from the rhizome of Gastrodia elata Blume showed potential inhibitory activities against DNA topoisomerases I and II. One compound, in particular, demonstrated potent inhibitory activity comparable to the positive control compounds, camptothecin and etoposide, indicating the therapeutic potential of furan derivatives in cancer research (Lee et al., 2007).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-3-12-33-21-9-6-18(7-10-21)25-24(27(31)28(32)29(25)16-22-5-4-13-34-22)26(30)19-8-11-23-20(15-19)14-17(2)35-23/h4-11,13,15,17,25,30H,3,12,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDBFDZLXDNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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